N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride
Overview
Description
N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride, also known as CNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. CNQX is widely used in scientific research as a tool to investigate the function and mechanisms of action of glutamate receptors in the central nervous system.
Mechanism of Action
N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride acts as a competitive antagonist of AMPA and kainate glutamate receptors, binding to the receptor site and blocking the action of glutamate. This results in a decrease in excitatory neurotransmission, which can have a range of effects on neuronal activity and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the brain region being studied. In general, this compound blocks the activity of AMPA and kainate glutamate receptors, resulting in a decrease in excitatory neurotransmission. This can lead to a range of effects, including decreased neuronal activity, altered synaptic plasticity, and changes in behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride is its specificity for AMPA and kainate glutamate receptors, making it a valuable tool for investigating the function of these receptors in the central nervous system. However, this compound is not selective for a specific subtype of these receptors, which can limit its usefulness in certain experiments. Additionally, this compound can have off-target effects on other receptors and ion channels, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride and its effects on the central nervous system. One area of interest is the role of AMPA and kainate glutamate receptors in neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of more selective and potent antagonists of these receptors, which could improve the specificity and reliability of experiments using this compound. Finally, there is a need for further research on the biochemical and physiological effects of this compound in different brain regions and under different experimental conditions.
Scientific Research Applications
N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride is a potent antagonist of AMPA and kainate glutamate receptors, making it a valuable tool for investigating the function of these receptors in the central nervous system. This compound is commonly used in electrophysiological experiments to block the activity of these receptors and to study the effects of glutamate on neuronal activity. This compound has also been used in animal models of neurological disorders to investigate the role of glutamate receptors in the pathophysiology of these disorders.
properties
IUPAC Name |
N'-cyclohexyl-4-nitrobenzenecarboximidamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c14-13(15-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(17)18;/h6-9,11H,1-5H2,(H2,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTBZFVVWFSGIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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